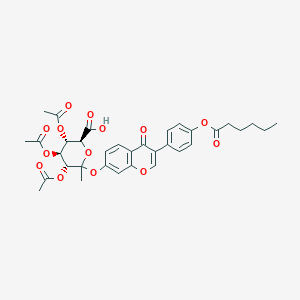
Methyl(4'-O-hexanoyldaidzein-7-yl-beta-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is a complex organic compound with the molecular formula C34H36O14 and a molecular weight of 668.64 g/mol This compound is a derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’‘-tri-O-acetylglucopyranosid)urinate involves multiple steps, starting with the extraction of daidzein from natural sources. The daidzein is then subjected to esterification with hexanoic acid to form 4’-O-hexanoyldaidzein. This intermediate is further reacted with methyl iodide to introduce the methyl group. Finally, the compound is glycosylated with beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranoside under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The acetyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various alkylating or acylating agents; conditions depend on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. It may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Daidzein: The parent compound, naturally occurring isoflavone with known biological activities.
Genistein: Another isoflavone with similar structure and properties.
Biochanin A: A methylated isoflavone with comparable biological effects.
Uniqueness
Methyl(4’-O-hexanoyldaidzein-7-yl-beta-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate is unique due to its specific modifications, which enhance its solubility, stability, and potential biological activities compared to its parent compound and other similar isoflavones .
Properties
Molecular Formula |
C34H36O14 |
|---|---|
Molecular Weight |
668.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxy-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34(5)32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41/h10-17,29-32H,6-9H2,1-5H3,(H,40,41)/t29-,30-,31-,32+,34?/m0/s1 |
InChI Key |
XKFGTUXBIWISHK-UQZXYJODSA-N |
Isomeric SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4(C(C(C(C(O4)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


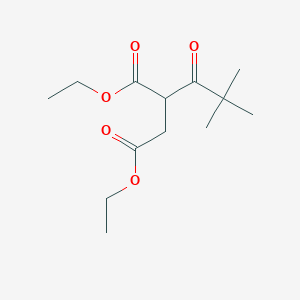
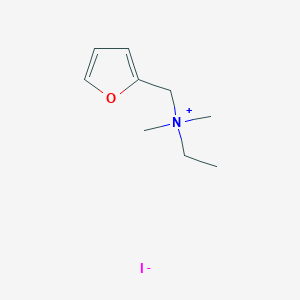
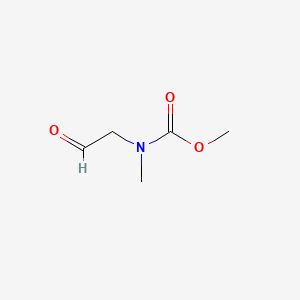

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)


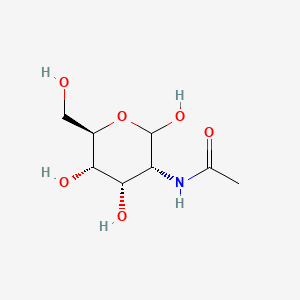

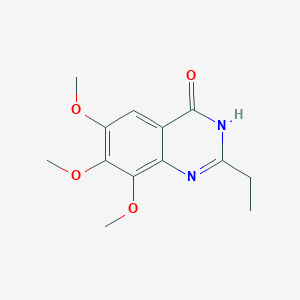
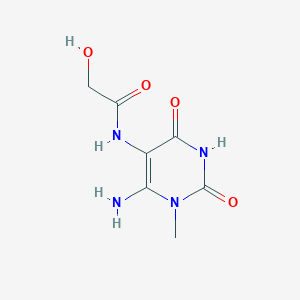
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
